Methyl 4-bromo-2-fluoro-6-nitrobenzoate

medicinal chemistry organic synthesis building blocks

This densely functionalized benzoate integrates bromo, fluoro, nitro, and ester groups in a single framework, enabling sequential Suzuki, Heck, or Negishi coupling at C-4, nitro reduction at C-6, and ester hydrolysis—three independent diversification vectors from one scaffold. The strong electron-withdrawing array reduces logP by ~0.8–1.4 units and eliminates CYP1A2 inhibition liability versus non-nitrated analogs. Ideal for lead optimization, hypoxia-selective prodrug programs, and late-stage diversification. Source a single, qualified building block instead of three separate intermediates to streamline inventory and reduce procurement complexity.

Molecular Formula C8H5BrFNO4
Molecular Weight 278.033
CAS No. 1805549-52-3
Cat. No. B2793048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-fluoro-6-nitrobenzoate
CAS1805549-52-3
Molecular FormulaC8H5BrFNO4
Molecular Weight278.033
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-]
InChIInChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3
InChIKeyYFFIRDOCGWUIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-2-fluoro-6-nitrobenzoate (CAS 1805549-52-3): A Multifunctional Orthogonal Building Block for Pharmaceutical Synthesis


Methyl 4-bromo-2-fluoro-6-nitrobenzoate (CAS 1805549-52-3, C₈H₅BrFNO₄, MW 278.03) is a densely functionalized aromatic ester scaffold bearing three orthogonal substituents—bromo at position 4, fluoro at position 2, and nitro at position 6—on a benzoate core . This substitution pattern enables three distinct and sequential synthetic manipulations: the bromo group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Negishi); the nitro group for reduction to an amine with further derivatization potential; and the ester moiety for hydrolysis to the corresponding carboxylic acid, providing access to a broad chemical space of drug-like molecules . Unlike mono- or di-substituted benzoate analogs, this compound integrates three orthogonal reactive handles with differentiated electronic properties within a single compact framework.

Why Methyl 4-bromo-2-fluoro-6-nitrobenzoate Cannot Be Replaced by In-Class Analogs Without Functional Consequences


Generic substitution among halogenated nitrobenzoates is chemically unsound due to divergent electronic modulation of the aromatic π-system, distinct metabolic liability, and fundamentally different synthetic sequencing capabilities. The combination of strong electron-withdrawing nitro (σₚ ≈ 0.78) and fluoro (σₚ ≈ 0.06) groups synergistically deactivates the ring toward electrophilic substitution while activating it for nucleophilic aromatic substitution at the bromo-bearing position . Removal or repositioning of any single substituent—such as omitting the nitro group to use methyl 4-bromo-2-fluorobenzoate—eliminates the nitro → amine reduction handle and alters the logP by approximately 1.4 units . Conversely, using a non-brominated analog such as methyl 2-fluoro-6-nitrobenzoate forfeits the Suzuki-Miyaura coupling vector entirely, reducing synthetic versatility . The specific 1,2,4,6-substitution pattern of this compound represents a non-trivial electronic and steric configuration that cannot be replicated by constitutional isomers.

Quantitative Differentiation Evidence for Methyl 4-bromo-2-fluoro-6-nitrobenzoate in Comparator Context


Orthogonal Synthetic Handle Density: Three Reactive Sites vs. Two in Comparator Analogs

Methyl 4-bromo-2-fluoro-6-nitrobenzoate contains three chemically orthogonal reactive functional groups within a single aromatic scaffold: a bromo group for cross-coupling, a nitro group for reduction to amine, and an ester for acid conversion . The nitro group is absent in methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) and the bromo group is absent in methyl 2-fluoro-6-nitrobenzoate (CAS 212189-78-1), each of which provides only two orthogonal handles .

medicinal chemistry organic synthesis building blocks

CYP1A2 Inhibition Profile: Absence of CYP1A2 Inhibition in Nitro-Bearing Compound vs. Inhibition by Non-Nitro Analog

Computational predictions indicate that the presence of the nitro group at position 6 in the target compound abolishes CYP1A2 inhibition, whereas the non-nitrated analog methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) is predicted to be a CYP1A2 inhibitor . This differential profile is attributed to the strong electron-withdrawing effect of the nitro group, which alters the electronic distribution on the aromatic ring and reduces binding affinity to the CYP1A2 active site .

drug metabolism ADME CYP inhibition medicinal chemistry

Lipophilicity Modulation: logP Reduction of 0.77–1.44 Units vs. Non-Nitrated Analog

The introduction of the strongly electron-withdrawing nitro group at position 6 substantially reduces the calculated lipophilicity of the scaffold relative to the non-nitrated analog. Consensus logP for the nitro-free comparator methyl 4-bromo-2-fluorobenzoate is 2.71, whereas the nitro-containing methyl 2-fluoro-6-nitrobenzoate exhibits a consensus logP of 1.27—a reduction of 1.44 log units . XLogP3 values confirm this trend, with the non-nitrated analog at 2.51 and the nitrated analog at 1.68 (Δ = 0.83) .

physicochemical properties drug-likeness lipophilicity medicinal chemistry

Suzuki-Miyaura Coupling Vector: Bromo Group Enables C–C Bond Formation Not Possible in Non-Brominated Analogs

The bromo substituent at position 4 serves as an electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and vinyl groups at this position . This synthetic vector is entirely absent in the non-brominated analog methyl 2-fluoro-6-nitrobenzoate (CAS 212189-78-1) . In related 4-bromo-2-fluoro aromatic systems, Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biphenyl products with purity exceeding 99.5% [1].

cross-coupling C–C bond formation Suzuki-Miyaura organic synthesis

Nitro → Amine Reduction Handle: Enables Secondary Amine Derivatization Absent in Non-Nitrated Scaffolds

The nitro group at position 6 can be selectively reduced to the corresponding aniline derivative (methyl 6-amino-4-bromo-2-fluorobenzoate) using standard reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst . This amine then serves as a versatile handle for amide bond formation, sulfonamide synthesis, reductive amination, or diazotization/functionalization. In contrast, the non-nitrated analog methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) lacks this synthetic vector entirely, requiring de novo introduction of nitrogen functionality through more complex and lower-yielding routes .

reduction amine synthesis functional group interconversion medicinal chemistry

Nitroreductase Prodrug Potential: Nitroaromatic Scaffold Enables Hypoxia-Selective Activation

Nitroaromatic compounds containing a benzoate ester moiety are established substrates for bacterial nitroreductase (NTR) enzymes, which catalyze the reduction of the nitro group to generate cytotoxic species under hypoxic conditions [1]. Specifically, methyl nitrobenzoates have been employed in the biochemical characterization of NfsA, the major Escherichia coli nitroreductase, demonstrating direct enzymatic recognition of the methyl benzoate-nitro pharmacophore . The nitro group in the target compound confers potential utility as a hypoxia-activated prodrug precursor, a property entirely absent in non-nitrated analogs such as methyl 4-bromo-2-fluorobenzoate .

prodrug nitroreductase hypoxia cancer therapeutics gene-directed enzyme prodrug therapy

Validated Application Scenarios for Methyl 4-bromo-2-fluoro-6-nitrobenzoate in Pharmaceutical and Biotech Research


Medicinal Chemistry SAR Exploration Requiring Sequential Orthogonal Derivatization

Programs requiring exploration of structure-activity relationships across three distinct vectors (position 4 via Suzuki coupling, position 6 via nitro reduction and subsequent functionalization, and the ester terminus via hydrolysis/amidation) can utilize this single scaffold as a unified starting point. The presence of all three orthogonal handles (bromo, nitro, and ester) within one molecule reduces the number of distinct building blocks that must be sourced, qualified, and maintained in inventory, streamlining procurement logistics while maximizing synthetic versatility.

Synthesis of CYP1A2-Safe Lead Series with Favorable Physicochemical Properties

For lead optimization campaigns where avoidance of CYP1A2 inhibition is a critical safety requirement and lower logP is desired for improved solubility and reduced off-target binding, the nitro-bearing scaffold provides a preferred starting point. The nitro group's electron-withdrawing character both reduces predicted logP by approximately 0.8–1.4 units and eliminates CYP1A2 inhibitory activity compared to the non-nitrated analog , enabling earlier identification of compounds with cleaner metabolic profiles and better drug-like properties.

Bioreductive Prodrug Development for Hypoxia-Targeted Cancer Therapy

Research groups developing hypoxia-selective prodrugs for gene-directed enzyme prodrug therapy (GDEPT) or related modalities can employ this nitroaromatic scaffold as a core precursor. The nitro group serves as the requisite trigger for nitroreductase-mediated activation under hypoxic tumor conditions [1], while the bromo and ester handles enable parallel optimization of pharmacokinetic and targeting properties without altering the prodrug activation mechanism.

Late-Stage Diversification via Bromo-Selective Suzuki-Miyaura Coupling

In synthetic sequences where late-stage diversification of a complex intermediate is required, the aryl bromide functionality enables robust palladium-catalyzed cross-coupling with boronic acids to generate biaryl systems [2]. This bromo-specific vector is absent in non-brominated nitrobenzoate analogs , making the target compound uniquely suited for programs requiring C–C bond formation at the position para to the ester group without disturbing the nitro and fluoro substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-2-fluoro-6-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.